molecular formula C7H12ClNO B13303583 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine

3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine

Cat. No.: B13303583
M. Wt: 161.63 g/mol
InChI Key: FEJVYKQHUKMJSQ-QHHAFSJGSA-N
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Description

3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine is an organic compound with the molecular formula C7H12ClNO. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chloro-substituted allyl ether group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allylic position can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The double bond in the allyl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of saturated azetidine derivatives.

Scientific Research Applications

3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The chloro-substituted allyl ether group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylpropene: A precursor in the synthesis of 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine.

    Azetidine: The core structure of the compound, which can be modified to produce various derivatives.

    3-Chloro-2-methylprop-2-en-1-ol: Another related compound used in the synthesis of the target molecule.

Uniqueness

This compound is unique due to its combination of an azetidine ring and a chloro-substituted allyl ether group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

3-[(E)-3-chloro-2-methylprop-2-enoxy]azetidine

InChI

InChI=1S/C7H12ClNO/c1-6(2-8)5-10-7-3-9-4-7/h2,7,9H,3-5H2,1H3/b6-2+

InChI Key

FEJVYKQHUKMJSQ-QHHAFSJGSA-N

Isomeric SMILES

C/C(=C\Cl)/COC1CNC1

Canonical SMILES

CC(=CCl)COC1CNC1

Origin of Product

United States

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